(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Description
The compound contains several functional groups including a benzimidazole, pyrrolidine, fluorophenyl, and pyrazole. Benzimidazole is a fused aromatic ring structure that is part of many important biomolecules and pharmaceuticals . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many alkaloids and pharmaceuticals. Fluorophenyl group is a phenyl ring with a fluorine substitution, which can enhance the bioactivity of pharmaceuticals. Pyrazole is a heterocyclic compound containing two nitrogen atoms, and it’s often found in various agrochemicals and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and IR spectroscopy, as well as mass spectrometry, would likely be used to confirm the structure of the synthesized compound .Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing the imidazole moiety have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-26-21(12-19(25-26)15-6-8-16(23)9-7-15)22(29)27-11-10-17(13-27)28-14-24-18-4-2-3-5-20(18)28/h2-9,12,14,17H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCZNPNZMJMCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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